molecular formula C9H17ClN4O B1478095 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride CAS No. 1803586-32-4

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride

Cat. No. B1478095
CAS RN: 1803586-32-4
M. Wt: 232.71 g/mol
InChI Key: FOJHKFKNVLZMNZ-UHFFFAOYSA-N
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Description

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a heterocyclic organic molecule that contains a piperidine ring and a triazole ring. Its unique chemical structure makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, including compounds similar in structure to 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride, have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Molecular Stabilities and Anticancer Properties

Detailed studies have been conducted on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. These compounds have demonstrated potential anti-cancer activity, with some showing strong binding affinities in molecular docking studies (Karayel, 2021).

Synthesis of Schiff and Mannich Bases

Research into the synthesis of Schiff and Mannich bases from derivatives of 1,2,4-triazole, which include compounds structurally related to 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride, has provided insights into the potential applications of these compounds in various chemical syntheses (Bekircan & Bektaş, 2008).

Potential as 5-HT2 Antagonist

Studies on the synthesis of 1,2,4-triazole derivatives and their evaluation as 5-HT2 antagonists have been conducted. These compounds, which are chemically related to 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride, show promising potential in the treatment of conditions influenced by the 5-HT2 receptor (Watanabe et al., 1992).

properties

IUPAC Name

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJHKFKNVLZMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
Reactant of Route 2
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
Reactant of Route 3
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
Reactant of Route 4
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
Reactant of Route 5
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
Reactant of Route 6
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride

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